molecular formula C17H14N6O2 B2700683 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034440-29-2

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2700683
CAS No.: 2034440-29-2
M. Wt: 334.339
InChI Key: NKXMJUQIGVFAFK-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound belonging to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Quinoxaline Core: : Begin with a condensation reaction between o-phenylenediamine and a suitable dicarbonyl compound like glyoxal.

  • Introduction of Oxadiazole Ring: : Utilize a cyclization reaction, generally involving nitriles and amidoximes under dehydrating conditions.

  • Attachment of Pyrrole Unit: : Perform a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling.

  • Final Coupling: : The final step involves coupling the oxadiazole-modified quinoxaline with the pyrrole derivative, often under conditions promoting amide bond formation.

Industrial Production Methods: Industrial-scale production would likely involve optimizing these reactions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions:

  • Oxidation: : Oxidizing agents like m-chloroperoxybenzoic acid can convert specific functional groups to their oxidized forms.

  • Reduction: : Reducing agents such as lithium aluminum hydride can reduce nitro groups or carbonyl functionalities within the structure.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions: Common reagents include:

  • Oxidation: : m-Chloroperoxybenzoic acid, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halides or alkoxides under aprotic solvent conditions.

Major Products Formed: Depending on the reaction, products can include oxidized quinoxaline derivatives, reduced oxadiazole analogs, or substituted pyrrole compounds, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to study electronic transitions and molecular interactions due to its unique structural features. It can serve as a ligand in coordination chemistry or a starting material for synthesizing more complex molecules.

Biology: Biologically, derivatives of this compound are researched for their potential as antimicrobial, antiviral, and anticancer agents. The structural features allow it to interact with various biological targets, making it a promising candidate for drug development.

Medicine: In medicine, it is explored for its ability to inhibit specific enzymes or receptors. Its unique structure makes it suitable for designing molecules that can cross biological membranes and reach intracellular targets.

Industry: Industrially, this compound can be utilized in material sciences, particularly in creating organic semiconductors, photovoltaic materials, or as part of molecular sensors due to its electronic properties.

Mechanism of Action

The mechanism of action typically involves the compound interacting with biological macromolecules such as proteins or DNA. For example:

  • Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

  • Receptor Binding: : It may mimic natural ligands, binding to receptors and modulating their activity, which can alter cellular signaling pathways.

Specific pathways could include inhibition of kinases or interaction with G-protein coupled receptors, impacting cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylic acid and oxadiazole-linked molecules such as 3-(4-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole.

Uniqueness: The uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide lies in its specific structural combination, which imparts distinctive electronic properties and reactivity profiles. This makes it a valuable tool in both research and practical applications, offering functionalities not easily replicated by other compounds.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXMJUQIGVFAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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